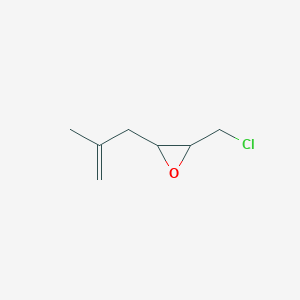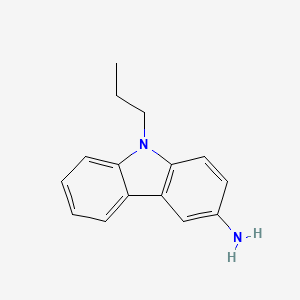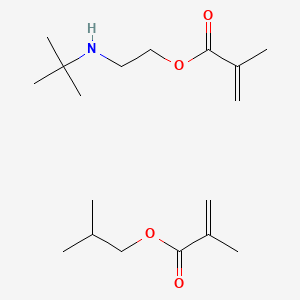![molecular formula C20H15NO B14661070 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile CAS No. 38598-27-5](/img/structure/B14661070.png)
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxyphenyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene, followed by reduction.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxyphenyl is coupled with a halogenated naphthalene derivative.
Addition of the carbonitrile group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene ring is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 4-[2-(4-Hydroxyphenyl)ethenyl]naphthalene-1-carbonitrile.
Reduction: 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-amine.
Substitution: 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-nitro or 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-halide.
科学的研究の応用
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and naphthalene moieties can engage in π-π stacking interactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions.
類似化合物との比較
Similar Compounds
4-[2-(4-Methoxyphenyl)ethenyl]phenol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
4-[2-(4-Methoxyphenyl)ethenyl]aniline: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is unique due to the presence of both a naphthalene ring and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthetic chemistry and material science.
特性
CAS番号 |
38598-27-5 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)ethenyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C20H15NO/c1-22-18-12-7-15(8-13-18)6-9-16-10-11-17(14-21)20-5-3-2-4-19(16)20/h2-13H,1H3 |
InChIキー |
HHJVCUBBPOYOBU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C3=CC=CC=C23)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
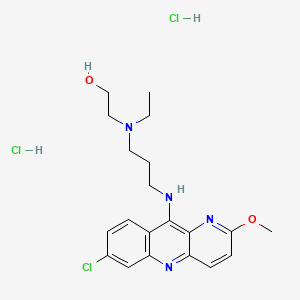
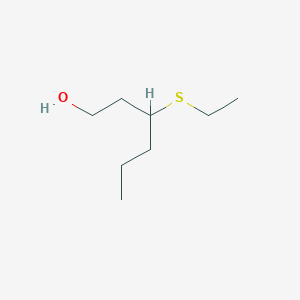
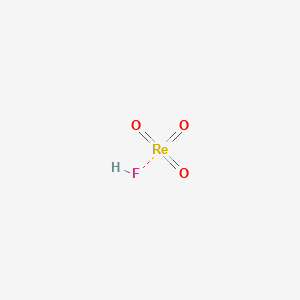
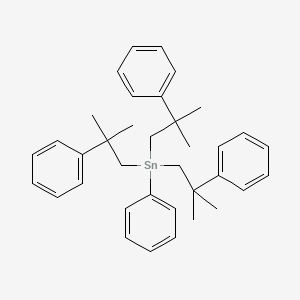
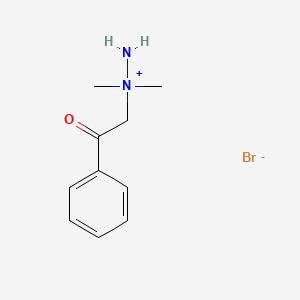
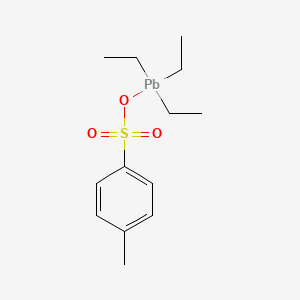

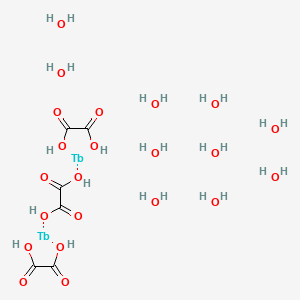
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
